Gomisin J Gomisin J 1,2,11,12-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,10-diol is a tannin.
1,2,11,12-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,10-diol is a natural product found in Schisandra sphenanthera with data available.
Brand Name: Vulcanchem
CAS No.: 66280-25-9
VCID: VC21316398
InChI: InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3
SMILES:
Molecular Formula: C22H28O6
Molecular Weight: 388.5 g/mol

Gomisin J

CAS No.: 66280-25-9

VCID: VC21316398

Molecular Formula: C22H28O6

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Gomisin J - 66280-25-9

Description

Gomisin J is a lignan compound primarily found in the fruit of Schisandra chinensis, a plant widely used in traditional herbal medicine. It has been studied for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects. This article will delve into the properties, biological activities, and potential applications of Gomisin J.

Anticancer Activity

Gomisin J has been shown to exhibit strong anticancer effects by inhibiting cell proliferation and inducing cell death in various cancer cell lines. It is particularly effective in apoptosis-resistant cancer cells, where it can induce necroptosis and autophagy-mediated cell death .

Cancer Cell LineConcentration of Gomisin J (µg/ml)Effect on Cell Viability
MCF725Significant reduction
MDA-MB-23125Significant reduction
Other cell lines10-30Variable reduction

Anti-inflammatory and Antiviral Activities

Gomisin J also displays anti-inflammatory properties and can inhibit HIV-1 replication in H9 T cells .

α-Glucosidase Inhibition

Gomisin J exhibits strong α-glucosidase inhibitory activity, which could be beneficial in managing conditions related to glucose metabolism .

Potential Applications

Given its diverse biological activities, Gomisin J holds potential as an anticancer agent, particularly for cancers resistant to apoptosis-inducing drugs. Its antiviral properties make it a candidate for antiretroviral therapies. Additionally, its α-glucosidase inhibitory activity suggests a role in diabetes management.

Future Research Directions

Future studies should focus on elucidating the molecular pathways through which Gomisin J exerts its effects, particularly its influence on the PI3K/AKT/mTOR pathway. Animal models and clinical trials are necessary to assess its efficacy and safety in humans.

CAS No. 66280-25-9
Product Name Gomisin J
Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
IUPAC Name 3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol
Standard InChI InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3
Standard InChIKey PICOUNAPKDEPCA-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)O)OC)OC)OC)OC)O
Canonical SMILES CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O
Synonyms gomisin J
PubChem Compound 73158
Last Modified Aug 15 2023

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